molecular formula C28H32N4O5S2 B2401254 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393835-08-0

4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No.: B2401254
CAS No.: 393835-08-0
M. Wt: 568.71
InChI Key: FWBOUHHHQMHHEF-UHFFFAOYSA-N
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Description

4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound that features both piperidine and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their sulfonylation and subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide apart is its dual incorporation of both piperidine and pyridine moieties, along with the sulfonyl groups. This unique combination enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S2/c33-28(22-9-13-25(14-10-22)38(34,35)31-18-3-1-4-19-31)30-24-11-15-26(16-12-24)39(36,37)32-20-5-2-8-27(32)23-7-6-17-29-21-23/h6-7,9-17,21,27H,1-5,8,18-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOUHHHQMHHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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